N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide
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Overview
Description
N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide typically involves multiple steps. One common method involves the reaction of 6-chloro-1,3-benzothiazole with an appropriate amine to form the intermediate compound. This intermediate is then reacted with hexafluoropropanol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, analgesic, and anti-tubercular activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking.
Mechanism of Action
The mechanism of action of N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s benzothiazole moiety is known to interact with various biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- Benzothiazole derivatives with oxadiazole moieties
- Aminothiazole-linked metal chelates
Uniqueness
N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide stands out due to its hexafluoropropan-2-yl group, which imparts unique chemical and physical properties. This makes it more versatile in various applications compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C19H14ClF6N3OS |
---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H14ClF6N3OS/c20-12-7-8-13-14(10-12)31-16(27-13)29-17(18(21,22)23,19(24,25)26)28-15(30)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,27,29)(H,28,30) |
InChI Key |
LZSQFGCSEDRLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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